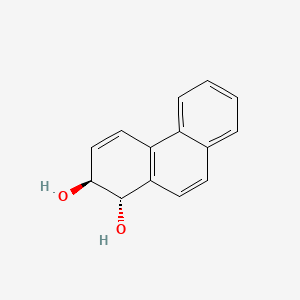
(1S,2S)-1,2-dihydrophenanthrene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S)-1,2-dihydrophenanthrene-1,2-diol is a trans-1,2-dihydrophenanthrene-1,2-diol. It is an enantiomer of a (1R,2R)-1,2-dihydrophenanthrene-1,2-diol.
Wissenschaftliche Forschungsanwendungen
Metabolic Studies
(1S,2S)-1,2-dihydrophenanthrene-1,2-diol has been studied for its metabolic pathways in rat liver microsomes. Vyas et al. (1982) investigated how these microsomes metabolize dihydrodiols to diastereomerically related bay-region 1,2-diol-3,4-epoxides, demonstrating significant stereoselectivity dependent on the microsomes' source (Vyas et al., 1982).
Synthesis and Chemical Reactions
This compound is also important in synthetic chemistry. For example, Ramasastry et al. (2007) discussed efficient routes to synthesize anti-1,2-amino alcohols and syn-1,2-diols, which are key structural motifs in many biologically active molecules (Ramasastry et al., 2007). Additionally, Wang and Jiang (2010) presented methods for palladium-catalyzed dihydroxylation of olefins to form 1,2-diols, highlighting the compound's relevance in organic synthesis (Wang & Jiang, 2010).
Photochemical Studies
The compound's photochemical properties have also been explored. Takeshita et al. (2003) reported on the photochromic reaction of related compounds, suggesting potential applications in materials science (Takeshita et al., 2003).
Environmental Applications
In environmental science, Pampanin et al. (2016) used synthetic metabolites of phenanthrene, including (1S,2S)-1,2-dihydrophenanthrene-1,2-diol, to study polycyclic aromatic hydrocarbons' exposure in Atlantic cod, demonstrating the compound's utility in environmental toxicology (Pampanin et al., 2016).
Polymerization Initiators
In materials science, Komarov et al. (2019) described the use of similar diols as initiators for ring-opening polymerization of cyclic esters, suggesting potential applications in polymer chemistry (Komarov et al., 2019).
Eigenschaften
CAS-Nummer |
60917-41-1 |
|---|---|
Produktname |
(1S,2S)-1,2-dihydrophenanthrene-1,2-diol |
Molekularformel |
C14H12O2 |
Molekulargewicht |
212.24 g/mol |
IUPAC-Name |
(1S,2S)-1,2-dihydrophenanthrene-1,2-diol |
InChI |
InChI=1S/C14H12O2/c15-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14(13)16/h1-8,13-16H/t13-,14-/m0/s1 |
InChI-Schlüssel |
FZOALBNXOKAOEW-KBPBESRZSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C[C@@H]([C@H]3O)O |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(C3O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(C3O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



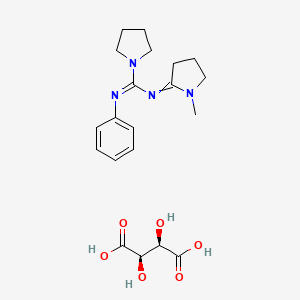
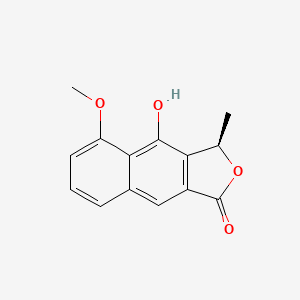
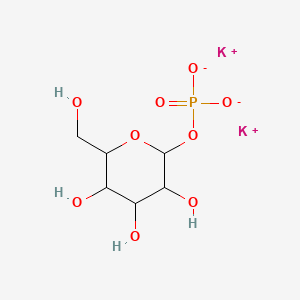
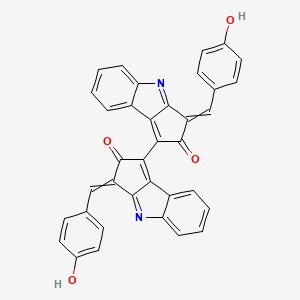
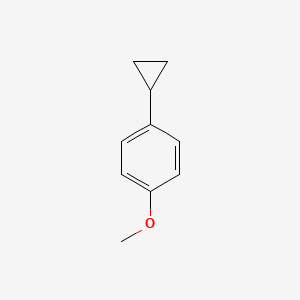
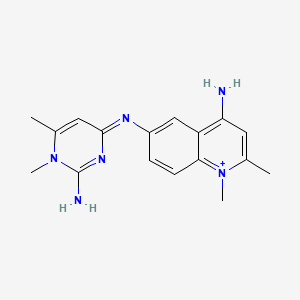
![2-[Dodecoxy(hydroxy)phosphoryl]oxyethyl-trimethylazanium](/img/structure/B1195590.png)
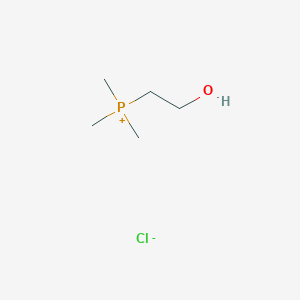
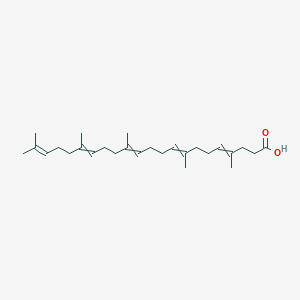
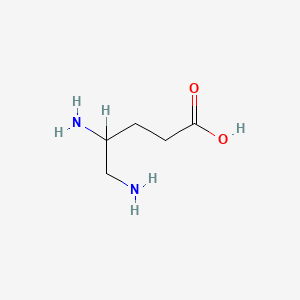
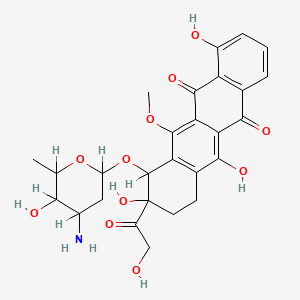
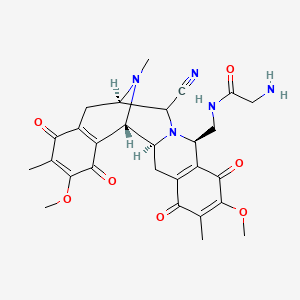
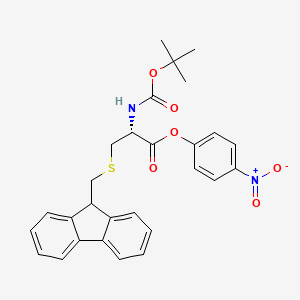
![9-Amino-n-[2-(dimethylamino)ethyl]-4-acridinecarboxamide](/img/structure/B1195604.png)